(13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one
Description
(13E)-5-Hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-one is a structurally complex polycyclic compound characterized by a tetracyclic framework fused with a propan-2-yl-substituted benzylidene moiety. Its core structure comprises a bicyclic system (tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-one) with stereochemical specificity at the 13-position (E-configuration), a hydroxyl group at C5, and methyl substituents at C2 and C13.
Properties
IUPAC Name |
(16E)-3-hydroxy-10,13-dimethyl-16-[(4-propan-2-ylphenyl)methylidene]-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O2/c1-18(2)20-7-5-19(6-8-20)15-21-16-26-24-10-9-22-17-23(30)11-13-28(22,3)25(24)12-14-29(26,4)27(21)31/h5-8,15,18,22-26,30H,9-14,16-17H2,1-4H3/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWYLVQOSGELIN-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, Friedel-Crafts alkylation, and subsequent functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s tetracyclic core is reminiscent of steroidal frameworks and other polycyclic natural products. Key structural analogues and their differentiating features include:
1-{5-Hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-13-en-14-yl}ethan-1-one (FDB012743) Structure: Shares the tetracyclic backbone but lacks the 13-benzylidene substituent. Instead, it features a simpler acetyl group at C14 and an unsaturated bond at C13. Implications: The absence of the aromatic propan-2-ylphenyl group reduces steric hindrance and may enhance solubility in polar solvents compared to the target compound. This structural simplicity correlates with its classification as a pregnane derivative, a class known for hormonal activity .
14-Hydroxy-11-[(E)-4-methoxybenzylidene]-8-(4-methoxyphenyl)-5-thia-3,13-diazaheptacyclo[13.7.1.1⁹,¹³.0²,⁹.0²,¹⁴.0³,⁷.0¹⁹,²³]tetracosa-1(22),15(23),16,18,20-pentaen-10-one ()
- Structure : A heptacyclic system with methoxybenzylidene and thia-diaza substitutions.
- Implications : The presence of sulfur and nitrogen atoms introduces hydrogen-bonding capabilities (C—H···O/N) and π-π stacking interactions, stabilizing its crystal lattice. In contrast, the target compound’s propan-2-ylphenyl group may prioritize van der Waals interactions over hydrogen bonding .
2,15-Dimethyl-14-(6-methylheptan-2-yl)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-7-en-5-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate () Structure: Features a cinnamate ester substituent and a branched alkyl chain. The ester linkage also increases hydrolytic instability compared to the target’s ketone group .
Physicochemical Properties
Biological Activity
The compound (13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound features a tetracyclic structure with multiple functional groups that may contribute to its biological effects. The presence of hydroxyl and ketone groups suggests potential interactions with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of structurally similar compounds. For instance, a series of derivatives based on similar frameworks exhibited selective inhibition of colon cancer cell proliferation. The most potent compounds demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells, indicating significant anticancer activity .
The proposed mechanism for the anticancer activity involves the modulation of heat shock protein (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) pathways. These proteins are crucial in cancer cell survival and proliferation, suggesting that the compound may induce apoptosis in cancer cells through these pathways .
Data Tables
| Compound Name | IC50 (mg/mL) | Target Cells | Mechanism of Action |
|---|---|---|---|
| Compound 7a | 0.12 | HCT-116 | HSP90/TRAP1 |
| Compound 7g | 0.12 | HCT-116 | HSP90/TRAP1 |
| Compound 7d | 0.81 | HCT-116 | HSP90/TRAP1 |
Study on Structural Modifications
A study focused on the synthesis and biological evaluation of various derivatives based on the core structure of this compound reported that specific substitutions at key positions significantly enhanced biological activity. For example, modifications leading to increased hydrophobicity resulted in improved cell membrane penetration and higher cytotoxicity against cancer cell lines.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of the compound. Preliminary results indicated that administration of the compound in animal models led to a reduction in tumor size and improved survival rates compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
